(R)-4-N-Boc-amino-2-hydroxybutyric acid
Overview
Description
®-4-N-Boc-amino-2-hydroxybutyric acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-N-Boc-amino-2-hydroxybutyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxybutyric acid moiety. One common method involves the reaction of ®-4-amino-2-hydroxybutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-4-N-Boc-amino-2-hydroxybutyric acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-4-N-Boc-amino-2-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of ®-4-N-Boc-amino-2-oxobutyric acid.
Reduction: Regeneration of ®-4-N-Boc-amino-2-hydroxybutyric acid.
Deprotection: Formation of ®-4-amino-2-hydroxybutyric acid.
Scientific Research Applications
®-4-N-Boc-amino-2-hydroxybutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its role in metabolic pathways and as a potential precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can be converted into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ®-4-N-Boc-amino-2-hydroxybutyric acid largely depends on its role as a precursor or intermediate in biochemical reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino acid can participate in enzymatic reactions, potentially interacting with specific molecular targets and pathways involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-N-Boc-amino-2-hydroxybutyric acid: The enantiomer of ®-4-N-Boc-amino-2-hydroxybutyric acid, differing in the spatial arrangement of atoms.
N-Boc-4-amino-2-hydroxybutyric acid: A compound with a similar structure but without the specific ® configuration.
N-Boc-2-amino-4-hydroxybutyric acid: A structural isomer with the amino and hydroxy groups at different positions.
Uniqueness
®-4-N-Boc-amino-2-hydroxybutyric acid is unique due to its specific ® configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomers and isomers. This makes it particularly valuable in asymmetric synthesis and in the development of chiral drugs.
Properties
IUPAC Name |
(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POASMXSJVKADPM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650637 | |
Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496918-28-6 | |
Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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